![molecular formula C77H58BF24IrNO2P- B14796527 ThrePHOX](/img/structure/B14796527.png)
ThrePHOX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ThrePHOX is a chiral phosphinooxazoline ligand that has gained prominence in the field of asymmetric catalysis. It is derived from threonine and features a unique stereochemistry that allows it to transmit chirality effectively. This compound ligands are known for their versatility and high enantioselectivity in various catalytic reactions, making them valuable tools in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: ThrePHOX ligands are typically synthesized from amino alcohols. The central intermediate in the synthesis is a derivative bearing a methoxycarbonyl group at the stereogenic center next to the oxazoline nitrogen atom. The addition of methylmagnesium chloride to this intermediate leads to a tertiary alcohol, which can then be acylated or silylated to produce this compound ligands with different steric demands .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of robust and reproducible reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: ThrePHOX ligands are involved in various types of reactions, including:
Asymmetric Hydrogenation: this compound ligands are highly effective in iridium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities.
Allylic Substitution: These ligands are also used in palladium-catalyzed allylic substitution reactions.
Common Reagents and Conditions:
Iridium Complexes: Used in asymmetric hydrogenation reactions.
Palladium Complexes: Employed in allylic substitution reactions.
Methylmagnesium Chloride: Utilized in the synthesis of this compound ligands.
Major Products Formed: The major products formed from reactions involving this compound ligands are optically active compounds with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Asymmetric Hydrogenation
Iridium catalysts with P-stereogenic phosphinooxazoline ligands, such as ThrePHOX, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of non-functionalized or minimally functionalized olefins .
Case Study: In one study, a family of P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester was synthesized and used in the asymmetric hydrogenation of 2,3-diarylallyl amines . The catalyst (S<sub>P</sub>)-12 showed high activity and 99% ee (enantiomeric excess) . The study found that the selectivity and activity of the catalysts are influenced by the configuration of the phosphine fragment . Catalysts 17 and 18 (this compound) with a non-chiral P center showed lower enantioselectivity compared to (S<sub>P</sub>)-12 , which proves that the chiral tert-butylmethyl phosphine moiety is superior in terms of enantioinduction .
Olefins bearing para-substituents in the 2-aryl ring gave enantioselectivities ranging from 98% to 99% ee. Enantioselectivities were slightly reduced for certain ortho- and di-substituted substrates .
Other Applications
- Synthesis of Tetrahydroquinolines (THQs) and Tetrahydroisoquinolines (THIQs): Enantioenriched THQs and THIQs, core structures in natural products and pharmaceuticals, can be prepared using propyl amines .
- Organocatalytic Polymerization Reactions: Organic catalysts, including those used in polymerization reactions, have stimulated interest in generating new families of biodegradable materials and have been used in the synthesis of polyesters, polycarbonates, polysiloxanes, and polyacrylates .
- Drug Delivery: Functionalized polymers that mimic the function of cell-penetrating peptides have been generated for the delivery of drugs, probes, and nucleic acids into cells, as well as injectable hydrogels and self-assembled nanoparticles for drug delivery .
Comparison with Other Ligands
Mechanism of Action
The mechanism by which ThrePHOX ligands exert their effects involves the transmission of chirality from the ligand to the substrate. The stereochemistry of this compound is positioned at the center of the backbone, allowing it to transmit chirality to both sides of the chelate. This unique feature enhances the enantioselectivity of the catalytic reactions in which this compound ligands are involved .
Comparison with Similar Compounds
PHOX: The progenitor of ThrePHOX, known for its use in asymmetric catalysis.
SimplePHOX: A derivative of PHOX with simpler synthesis but prone to hydrolysis and oxidation.
NeoPHOX: Another derivative with structural tunability and high enantioselectivity.
Uniqueness of this compound: this compound stands out due to its ability to transmit chirality effectively to both sides of the chelate, resulting in higher enantioselectivities compared to its progenitors and derivatives. Its versatility and stability in various catalytic reactions make it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
C77H58BF24IrNO2P- |
---|---|
Molecular Weight |
1719.3 g/mol |
IUPAC Name |
cycloocta-1,5-diene;iridium;[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |
InChI Key |
OYQSQQMXRUOJGB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.